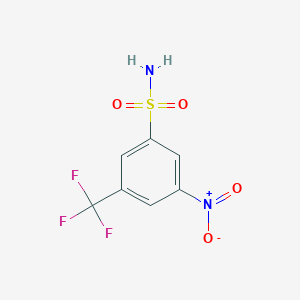
(5,6,7,8-tetrahydroquinolin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid, commonly referred to as THQBA, is an organic compound that has recently been studied for its potential applications in the field of chemical synthesis. As a versatile reagent, THQBA has been used in various chemical reactions, such as Suzuki–Miyaura cross-coupling and the preparation of aryl boronic esters. In addition, THQBA has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and materials.
Applications De Recherche Scientifique
THQBA has been used in a variety of scientific research applications. It has been used to synthesize aryl boronic esters, which can be used to modify proteins, nucleic acids, and other biomolecules. In addition, THQBA has been used to synthesize organic materials, such as polymers, for use in optoelectronic and biomedical applications.
Mécanisme D'action
The mechanism of action of THQBA is based on the reaction of boronic acid with quinoline. The reaction between the two molecules produces a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. This reaction is reversible, and the equilibrium of the reaction can be shifted by varying the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of THQBA are not well understood. It is known that THQBA can react with proteins and other biomolecules, and it is possible that it may have an effect on the activity of these molecules. However, further research is needed to determine the exact biochemical and physiological effects of THQBA.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using THQBA in laboratory experiments is its high reactivity. The reaction between THQBA and quinoline is fast and efficient, and yields a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. This mixture can be separated by column chromatography, and the desired compound can be obtained in high yields.
The main limitation of using THQBA in laboratory experiments is its potential toxicity. THQBA is an organic compound, and it is possible that it may be toxic when used in large amounts. Therefore, it is important to use caution when handling THQBA in the laboratory.
Orientations Futures
There are a number of potential future directions for the use of THQBA. These include further research into the biochemical and physiological effects of THQBA, as well as the development of new methods for the synthesis of THQBA and its derivatives. In addition, THQBA could be used in the synthesis of new materials for use in optoelectronic and biomedical applications. Finally, THQBA could be used to modify proteins, nucleic acids, and other biomolecules, which could lead to new insights into the structure and function of these molecules.
Méthodes De Synthèse
THQBA can be synthesized from the reaction of quinoline and boronic acid. The reaction is carried out in an inert atmosphere at room temperature, and yields a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. The mixture can be separated by column chromatography, and the desired compound can be obtained in high yields.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "boric acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde and ethyl acetoacetate in ethanol to form 5,6,7,8-tetrahydroquinoline.", "Step 2: Reduction of 5,6,7,8-tetrahydroquinoline with sodium borohydride in ethanol to form 5,6,7,8-tetrahydroquinoline-3-ol.", "Step 3: Protection of the hydroxyl group in 5,6,7,8-tetrahydroquinoline-3-ol with boric acid in the presence of sodium hydroxide to form (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid.", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether.", "Step 5: Purification of the product by recrystallization from water." ] } | |
Numéro CAS |
1260536-82-0 |
Formule moléculaire |
C9H12BNO2 |
Poids moléculaire |
177 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



